molecular formula C15H15F3N2O2S B2385476 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351613-30-3

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2385476
CAS No.: 1351613-30-3
M. Wt: 344.35
InChI Key: JNTQOVVTAOATED-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the hydroxyethyl intermediate.

    Introduction of the Thiophen-2-ylmethyl Group: The hydroxyethyl intermediate is then reacted with thiophen-2-ylmethylamine under specific conditions to introduce the thiophen-2-ylmethyl group.

    Urea Formation: Finally, the compound is treated with a urea derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with polar groups.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-(4-chlorophenyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.

    1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.

Uniqueness

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-5-3-10(4-6-11)13(21)9-20-14(22)19-8-12-2-1-7-23-12/h1-7,13,21H,8-9H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTQOVVTAOATED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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